2-({[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile
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Overview
Description
2-({[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of 2-({[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile typically involves multiple steps. One common method includes the reaction of 2,4-dimethoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding oxadiazole ring. This intermediate is then reacted with 2-chloromethylbenzonitrile under basic conditions to yield the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydride for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly in inhibiting tubulin polymerization.
Biology: The compound has shown antibacterial activity against various strains of bacteria.
Materials Science: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in its anticancer activity, it inhibits tubulin polymerization, which is crucial for cell division. This leads to cell cycle arrest and apoptosis in cancer cells . The exact molecular pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 2-({[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile include other oxadiazole derivatives such as:
- 2-{[5-(3,4-Dimethoxyphenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-1-(3-Nitrophenyl)ethanone
- 6-((2,5-Dimethoxyphenyl)thio)-3-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine
These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15N3O3S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C18H15N3O3S/c1-22-14-7-8-15(16(9-14)23-2)17-20-21-18(24-17)25-11-13-6-4-3-5-12(13)10-19/h3-9H,11H2,1-2H3 |
InChI Key |
BNUJLHCPDLBAPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)SCC3=CC=CC=C3C#N)OC |
Origin of Product |
United States |
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